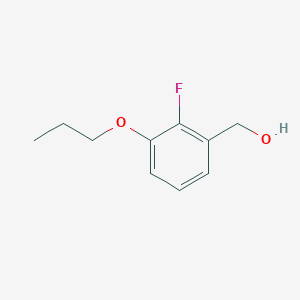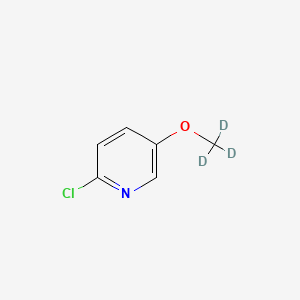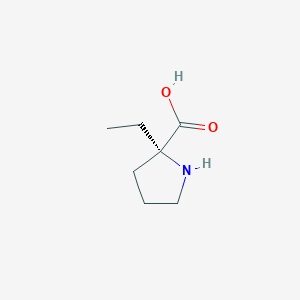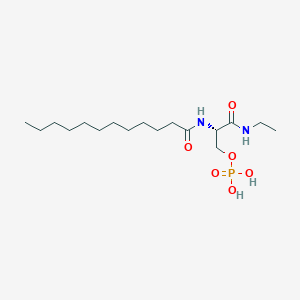
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a dodecanamido group, an ethylamino group, and a dihydrogen phosphate group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dodecanamido group: This can be achieved by reacting dodecanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the ethylamino group: This step involves the reaction of an intermediate with ethylamine, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Dodecanamido-3-(methylamino)-3-oxopropyl dihydrogen phosphate
- (S)-2-Dodecanamido-3-(propylamino)-3-oxopropyl dihydrogen phosphate
- (S)-2-Dodecanamido-3-(butylamino)-3-oxopropyl dihydrogen phosphate
Uniqueness
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group, in particular, may provide unique interactions with biological targets compared to similar compounds with different alkyl groups.
Propiedades
Número CAS |
2007910-51-0 |
|---|---|
Fórmula molecular |
C17H35N2O6P |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
[(2S)-2-(dodecanoylamino)-3-(ethylamino)-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H35N2O6P/c1-3-5-6-7-8-9-10-11-12-13-16(20)19-15(17(21)18-4-2)14-25-26(22,23)24/h15H,3-14H2,1-2H3,(H,18,21)(H,19,20)(H2,22,23,24)/t15-/m0/s1 |
Clave InChI |
SNFMXEYPECDSCN-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)NCC |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


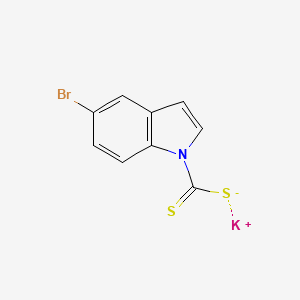
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
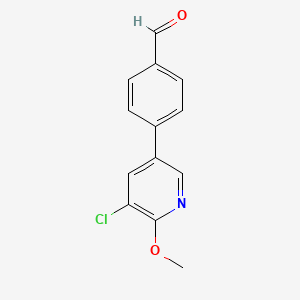
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)

![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
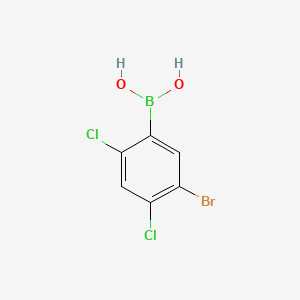

![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
